molecular formula C17H32N4O5S B14222452 Glycyl-L-methionyl-L-valyl-L-valine CAS No. 630104-18-6

Glycyl-L-methionyl-L-valyl-L-valine

Cat. No.: B14222452
CAS No.: 630104-18-6
M. Wt: 404.5 g/mol
InChI Key: YDMYUINDTATYCE-UBHSHLNASA-N
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Description

Glycyl-L-methionyl-L-valyl-L-valine is a tetrapeptide composed of the amino acids glycine, methionine, valine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-methionyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-methionyl-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted or modified using specific reagents to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: N-methylmorpholine (NMM) and other bases can facilitate substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid residues.

Scientific Research Applications

Glycyl-L-methionyl-L-valyl-L-valine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-methionyl-L-valyl-L-valine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methionine residue can undergo oxidation-reduction reactions, impacting the peptide’s activity and stability. The valine residues contribute to the hydrophobic interactions, affecting the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-methionyl-L-valine: A tripeptide with similar properties but lacking one valine residue.

    Methionyl-L-valyl-L-valine: Another tripeptide with similar amino acid composition but different sequence.

    Glycyl-L-valyl-L-valine: A tripeptide with glycine, valine, and valine residues.

Uniqueness

Glycyl-L-methionyl-L-valyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two valine residues enhances its hydrophobic character, while the methionine residue provides a site for redox reactions, making it a versatile compound for various applications.

Properties

CAS No.

630104-18-6

Molecular Formula

C17H32N4O5S

Molecular Weight

404.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H32N4O5S/c1-9(2)13(16(24)21-14(10(3)4)17(25)26)20-15(23)11(6-7-27-5)19-12(22)8-18/h9-11,13-14H,6-8,18H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t11-,13-,14-/m0/s1

InChI Key

YDMYUINDTATYCE-UBHSHLNASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)CN

Origin of Product

United States

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